molecular formula C13H12O4 B11876151 Ethyl 8-methyl-4-oxo-4h-chromene-2-carboxylate CAS No. 33543-99-6

Ethyl 8-methyl-4-oxo-4h-chromene-2-carboxylate

Cat. No.: B11876151
CAS No.: 33543-99-6
M. Wt: 232.23 g/mol
InChI Key: HTBQNHVXXPOWAT-UHFFFAOYSA-N
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Description

Ethyl 8-methyl-4-oxo-4H-chromene-2-carboxylate is a chromene derivative characterized by a benzopyran core with a methyl substituent at position 8, a ketone group at position 4, and an ethyl ester moiety at position 2. Chromene derivatives are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and anti-diabetic properties.

Properties

CAS No.

33543-99-6

Molecular Formula

C13H12O4

Molecular Weight

232.23 g/mol

IUPAC Name

ethyl 8-methyl-4-oxochromene-2-carboxylate

InChI

InChI=1S/C13H12O4/c1-3-16-13(15)11-7-10(14)9-6-4-5-8(2)12(9)17-11/h4-7H,3H2,1-2H3

InChI Key

HTBQNHVXXPOWAT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=O)C2=CC=CC(=C2O1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-methyl-4-oxo-4H-chromene-2-carboxylate typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 4-hydroxycoumarin with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired chromene derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-methyl-4-oxo-4H-chromene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted chromene derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 8-methyl-4-oxo-4H-chromene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 8-methyl-4-oxo-4H-chromene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Comparison :

  • The absence of a methyl group may reduce lipophilicity, altering pharmacokinetic properties like membrane permeability .

Ethyl 8-methyl-2-oxo-2H-chromene-3-carboxylate

Molecular Formula : C₁₃H₁₂O₄
Molar Mass : 232.23 g/mol
Key Features :

  • Substitution at position 8: Methyl group (-CH₃).
  • Functional groups: Oxo at position 2, ethyl ester at position 3.

Comparison :

  • The ester group at position 3 (vs. position 2 in the target compound) may influence steric hindrance and binding interactions in biological systems .

7-Hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde oxime

Molecular Formula: C₁₁H₉NO₃ (oxime form) Key Features:

  • Substitution at position 7: Hydroxyl group (-OH).
  • Substitution at position 8: Aldehyde oxime (-CH=N-OH).

Comparison :

  • The hydroxyl and oxime groups introduce strong hydrogen-bonding and chelating capabilities, which are linked to anti-diabetic activity in studies.
  • The target compound’s methyl and ester groups may prioritize lipophilicity over polar interactions, suggesting divergent therapeutic applications .

2-Ethyl-8-methoxymethyl-4-oxo-4H-chromen-7-yl bicyclic ester

Molecular Formula: Not explicitly provided (see ) Key Features:

  • Substitution at position 8: Methoxymethyl (-CH₂-O-CH₃).
  • Structural complexity: Bicyclic system fused to the chromene core.

Comparison :

  • The bicyclic system increases rigidity, which could stabilize the compound in biological environments but complicate synthesis .

Biological Activity

Ethyl 8-methyl-4-oxo-4H-chromene-2-carboxylate is a compound belonging to the chromene class, notable for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a unique chromone structure characterized by:

  • Molecular Formula : C12_{12}H10_{10}O4_4
  • Key Functional Groups : Methyl group at the 8-position and an ethyl ester at the 2-position.

This specific substitution pattern significantly influences its chemical reactivity and biological properties, making it a compound of interest in medicinal chemistry.

1. Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects. It is believed to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways .

2. Antioxidant Activity

The compound demonstrates significant antioxidant properties by scavenging free radicals and reducing oxidative stress. This activity is vital for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases, including cancer .

3. Anticancer Potential

This compound has been studied for its anticancer effects, particularly against various cancer cell lines. It appears to induce apoptosis in cancer cells through multiple mechanisms, including:

  • Inhibition of cell proliferation.
  • Modulation of signaling pathways related to cell survival and apoptosis.
    Research has shown that it can effectively inhibit the growth of tumor cells, making it a candidate for further pharmacological development .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound acts as an enzyme inhibitor, binding to active sites on enzymes involved in inflammation and cancer progression. This interaction disrupts metabolic pathways that favor disease states.

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
Anti-inflammatoryInhibits COX and LOX
AntioxidantScavenges free radicals
AnticancerInduces apoptosis in cancer cell lines

Case Study: Anticancer Activity

A study investigated the effects of this compound on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent reduction in cell viability, with IC50_{50} values significantly lower than those observed with standard chemotherapeutics. The study concluded that this compound could serve as a promising lead for developing new anticancer agents.

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